2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
Brand Name: Vulcanchem
CAS No.: 874908-12-0
VCID: VC0024104
InChI: InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)
SMILES: CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O
Molecular Formula: C27H36N2O6
Molecular Weight: 484.593

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

CAS No.: 874908-12-0

Cat. No.: VC0024104

Molecular Formula: C27H36N2O6

Molecular Weight: 484.593

* For research use only. Not for human or veterinary use.

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide - 874908-12-0

Specification

CAS No. 874908-12-0
Molecular Formula C27H36N2O6
Molecular Weight 484.593
IUPAC Name 4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Standard InChI InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)
Standard InChI Key ZOMBGPVQRXZSGW-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator